

Stability and Decomposition of Methyl 4bromocrotonate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Methyl 4-bromocrotonate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and decomposition profile of **Methyl 4-bromocrotonate**, a key intermediate in pharmaceutical synthesis. The document details its susceptibility to various stress conditions, including hydrolysis, oxidation, heat, and light. Potential degradation pathways are elucidated, and detailed experimental protocols for conducting forced degradation studies are provided. All quantitative data are presented in structured tables for clarity, and logical relationships are visualized using diagrams generated with Graphviz. This guide is intended to assist researchers in understanding the stability limitations of **Methyl 4-bromocrotonate**, developing stable formulations, and establishing robust analytical methods for impurity profiling.

Introduction

Methyl 4-bromocrotonate (CAS No: 1117-71-1), with the chemical formula $BrCH_2CH=CHCO_2CH_3$, is a valuable bifunctional molecule utilized in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its structure incorporates both an α,β -unsaturated ester and an allylic bromide, rendering it susceptible to various degradation pathways. A thorough understanding of its stability is paramount for ensuring the quality, safety, and efficacy of drug substances and products derived from it.



This guide outlines the intrinsic stability of **Methyl 4-bromocrotonate** by examining its decomposition under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-bromocrotonate** is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 4-bromocrotonate

Property	Value	Reference
Molecular Formula	C ₅ H ₇ BrO ₂	[1][2][3]
Molecular Weight	179.01 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[3][6][7]
Boiling Point	83-85 °C at 13 mmHg	[2]
Density	1.522 g/mL at 25 °C	[2]
Refractive Index	n20/D 1.501	[2]
Storage Conditions	2-8 °C, under inert gas, protected from light and moisture	[2][6][7]

Stability Profile and Decomposition Pathways

Methyl 4-bromocrotonate is susceptible to degradation under various conditions due to its reactive functional groups. The primary degradation pathways include hydrolysis of the ester, nucleophilic substitution of the allylic bromide, and reactions involving the double bond.

Hydrolytic Degradation

Hydrolysis of the ester moiety is a principal degradation pathway, catalyzed by both acidic and basic conditions. The allylic bromide can also undergo hydrolysis, particularly in the presence of water as a nucleophile (solvolysis).



- Acidic Conditions: Under acidic conditions, the ester is hydrolyzed to 4-bromocrotonic acid and methanol. The reaction is typically slower than base-catalyzed hydrolysis.
- Basic Conditions: In alkaline media, saponification of the ester occurs rapidly, yielding the carboxylate salt of 4-bromocrotonic acid. Nucleophilic substitution of the bromide by hydroxide is also a competing reaction.
- Neutral Conditions: In neutral aqueous solutions, hydrolysis of the allylic bromide to form methyl 4-hydroxycrotonate can occur, especially with elevated temperatures.

Oxidative Degradation

The double bond in **Methyl 4-bromocrotonate** is susceptible to oxidative cleavage. The allylic position is also prone to oxidation. Hydrogen peroxide is a common oxidant used in forced degradation studies.[8][9]

Thermal Degradation

At elevated temperatures, **Methyl 4-bromocrotonate** can undergo decomposition. Potential thermal degradation pathways include elimination of HBr, polymerization, and isomerization. Analysis of thermal decomposition products is often carried out using techniques like GC-MS. [10][11][12][13][14]

Photodegradation

 α,β -Unsaturated esters can undergo various photochemical reactions upon exposure to UV light, including isomerization of the double bond and cycloaddition reactions.[15][16][17][18][19] The presence of the bromine atom may also influence the photolytic stability.

Quantitative Degradation Data (Illustrative)

The following tables summarize illustrative quantitative data from a hypothetical forced degradation study on **Methyl 4-bromocrotonate**. This data is based on typical degradation profiles observed for similar compounds and is intended to serve as a guide for what might be expected. The target degradation was aimed at 5-20% to ensure the formation of relevant degradation products.[20]

Table 2: Summary of Forced Degradation of **Methyl 4-bromocrotonate**



Stress Condition	Reagent/Co ndition	Time (h)	Temperatur e (°C)	% Degradatio n (Illustrative)	Major Degradatio n Products (Hypothesiz ed)
Acid Hydrolysis	0.1 M HCI	24	60	8.5	4- Bromocrotoni c acid, Methyl 4- hydroxycroto nate
Base Hydrolysis	0.01 M NaOH	2	25	15.2	4- Bromocrotoni c acid (salt), Methyl 4- hydroxycroto nate
Oxidation	3% H2O2	12	25	11.8	Epoxides, Aldehydes, Brominated oxidation byproducts
Thermal	Solid State	48	80	6.3	Isomers, Polymeric materials, HBr
Photolytic	UV light (254 nm)	12	25	9.7	cis-isomer, Cyclobutane dimers

Table 3: Stability in Different Solvents (Illustrative)



Solvent Type	Solvent	Temperatur e (°C)	Time (days)	% Degradatio n (Illustrative)	Notes
Polar Protic	Methanol	25	7	5.1	Solvolysis leading to methyl ether formation is possible.[21] [22][23]
Polar Protic	Water	25	7	7.8	Hydrolysis of the allylic bromide is enhanced. [21][22][23]
Polar Aprotic	Acetonitrile	25	7	< 1	Generally stable.
Polar Aprotic	Dimethylform amide (DMF)	25	7	1.5	May facilitate SN2 reactions if nucleophiles are present. [24]
Non-polar	Hexane	25	7	< 0.5	High stability.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for obtaining reliable and reproducible data.

General Procedure for Forced Degradation

A stock solution of **Methyl 4-bromocrotonate** (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile). Aliquots of this stock solution are then subjected to the stress conditions



outlined below. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

Hydrolytic Degradation Protocol

- Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.01 M NaOH. Keep the
 mixture at room temperature (25°C) for 2 hours. Neutralize the solution with 0.01 M HCl and
 dilute to a suitable concentration with the mobile phase for HPLC analysis.
- Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Heat the
 mixture at 60°C for 48 hours. After cooling, dilute to a suitable concentration with the mobile
 phase for HPLC analysis.

Oxidative Degradation Protocol

- Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature (25°C) for 12 hours, protected from light.
- Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Thermal Degradation Protocol

- Place a known amount of Methyl 4-bromocrotonate in a clean, dry vial.
- Heat the vial in an oven at 80°C for 48 hours.
- After cooling, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

Photolytic Degradation Protocol

 Place a solution of Methyl 4-bromocrotonate (e.g., 1 mg/mL in acetonitrile) in a quartz cuvette.



- Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 12 hours.
- A control sample should be wrapped in aluminum foil and placed in the same chamber.
- Analyze the samples by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

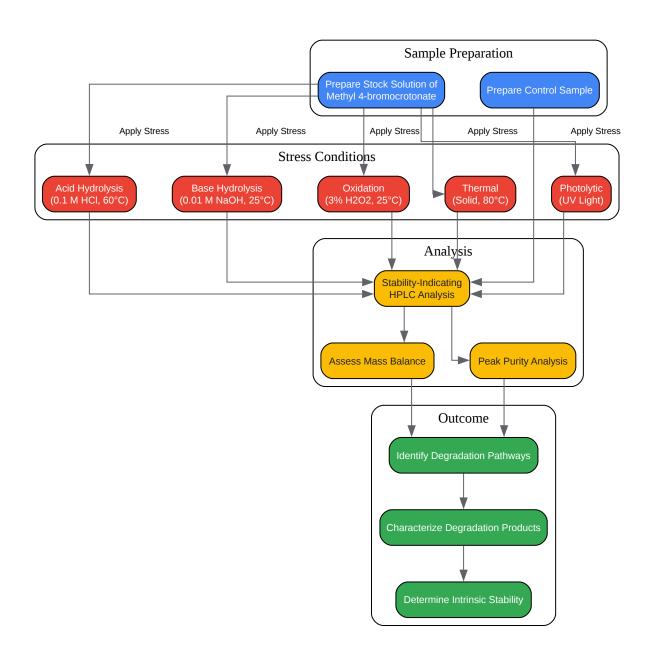
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.[25][26][27][28][29]

- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 5% A, 95% B
 - o 25-30 min: 5% A, 95% B
 - 30.1-35 min: Re-equilibration to 95% A, 5% B
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 μL
- Column Temperature: 30°C

Visualizations

Logical Workflow for Forced Degradation Study



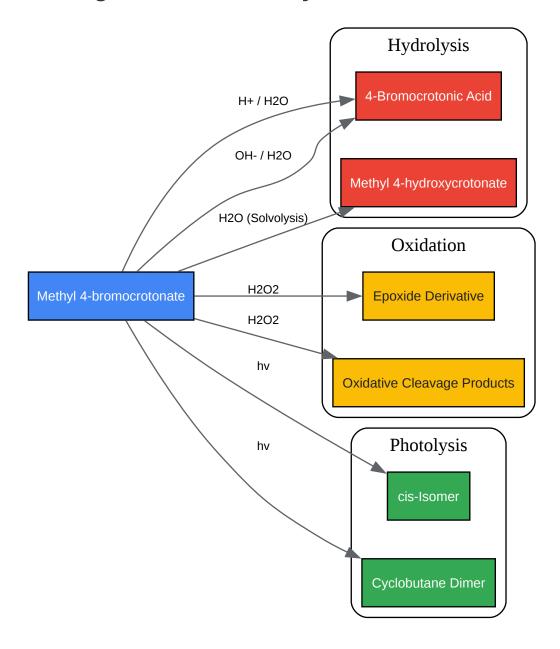


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Forced Degradation Experimental Workflow



Potential Degradation Pathways



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Potential Degradation Pathways of Methyl 4-bromocrotonate

Conclusion

This technical guide has detailed the stability and decomposition characteristics of **Methyl 4-bromocrotonate**. The compound is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. The primary degradation products are expected to result from



hydrolysis of the ester and allylic bromide moieties, as well as reactions involving the carbon-carbon double bond. The provided experimental protocols offer a robust framework for conducting forced degradation studies to further investigate its stability profile. The illustrative quantitative data and visualized pathways serve as a practical reference for researchers and professionals in drug development, aiding in the formulation of stable products and the development of reliable analytical methods for quality control. A thorough understanding of these stability aspects is critical for the successful application of **Methyl 4-bromocrotonate** in pharmaceutical synthesis.

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